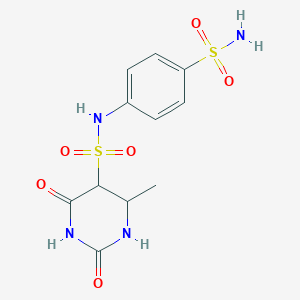![molecular formula C20H17ClFNO3 B12196925 6-chloro-9-(4-fluorophenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12196925.png)
6-chloro-9-(4-fluorophenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-9-(4-fluorophenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives. This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring, and substituted with chloro, fluorophenyl, and propyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 6-chloro-9-(4-fluorophenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the Oxazine Ring: The oxazine ring is introduced by reacting the chromene derivative with an appropriate amine and formaldehyde under controlled conditions.
Substitution Reactions: The chloro, fluorophenyl, and propyl groups are introduced through various substitution reactions using suitable reagents and catalysts.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
6-chloro-9-(4-fluorophenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The chloro and fluorophenyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles, resulting in the formation of new derivatives.
Hydrolysis: The oxazine ring can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolyzed products.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
6-chloro-9-(4-fluorophenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-chloro-9-(4-fluorophenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or act as an agonist or antagonist at specific receptors. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
6-chloro-9-(4-fluorophenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be compared with other similar compounds, such as:
Chromeno[8,7-e][1,3]oxazin Derivatives: These compounds share the same core structure but differ in the nature and position of substituents. The presence of different substituents can significantly affect their chemical and biological properties.
Fluorophenyl Derivatives: Compounds containing the fluorophenyl group are known for their unique chemical properties, such as increased lipophilicity and metabolic stability.
Oxazine Derivatives: Oxazine-containing compounds are studied for their diverse biological activities, including antimicrobial and anticancer properties.
Properties
Molecular Formula |
C20H17ClFNO3 |
|---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
6-chloro-9-(4-fluorophenyl)-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C20H17ClFNO3/c1-2-3-12-8-18(24)26-19-15(12)9-17(21)20-16(19)10-23(11-25-20)14-6-4-13(22)5-7-14/h4-9H,2-3,10-11H2,1H3 |
InChI Key |
VDIGEBAHASCXCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C3CN(COC3=C(C=C12)Cl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chlorophenyl)-N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12196857.png)
![methyl 2-({2,2,2-trichloro-1-[(phenylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12196869.png)
![2-({[(2,6-Dibromo-4-methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B12196872.png)
![8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-beta-alaninate](/img/structure/B12196879.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12196886.png)
![N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12196892.png)

![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12196899.png)

![N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-cyclopentylpropanamide](/img/structure/B12196904.png)

![methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-methylquinoline-6-carboxylate](/img/structure/B12196912.png)
![6-imino-7-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12196916.png)
